2,5-Dichloro-1,3,4-thiadiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2S/c3-1-5-6-2(4)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIHIPQIYDEUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310095 | |
| Record name | 2,5-dichloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-28-0 | |
| Record name | NSC222408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dichloro-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of 2,5 Dichloro 1,3,4 Thiadiazole
Advanced Cyclization Reactions for 1,3,4-Thiadiazole (B1197879) Ring Formation
The formation of the 1,3,4-thiadiazole ring can be achieved through several cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
A prevalent and efficient method for constructing the 1,3,4-thiadiazole skeleton is the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.br This approach is versatile, allowing for the synthesis of a wide range of 2,5-disubstituted-1,3,4-thiadiazoles. The general mechanism initiates with a nucleophilic attack by the nitrogen of the thiosemicarbazide on a carbonyl carbon of a carboxylic acid, followed by dehydration. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br
Various reagents and conditions can be employed to facilitate this transformation. For instance, the reaction of phenylthiosemicarbazide with methoxy (B1213986) cinnamic acid in the presence of phosphorus oxychloride produces 1,3,4-thiadiazole derivatives. rsc.org Similarly, 1,4-disubstituted thiosemicarbazides can be cyclized using concentrated sulfuric acid to yield 2,5-disubstituted-1,3,4-thiadiazoles. jrespharm.com Solid-phase synthesis has also been utilized, involving the desulfurative cyclization of a thiosemicarbazide resin to generate the 1,3,4-thiadiazole core. acs.org
A regioselective method allows for the synthesis of 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide intermediate using p-toluenesulfonyl chloride (p-TsCl) and triethylamine. acs.org The regioselectivity of this p-TsCl mediated cyclization can be influenced by the substituents on the thiosemicarbazide. acs.org
Table 1: Examples of 1,3,4-Thiadiazole Synthesis from Thiosemicarbazide Derivatives
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Phenylthiosemicarbazide and methoxy cinnamic acid | Phosphorus oxychloride, reflux | Substituted 1,3,4-thiadiazole | rsc.org |
| 1,4-Disubstituted thiosemicarbazides | Concentrated H₂SO₄ | 2,5-Disubstituted-1,3,4-thiadiazole | jrespharm.com |
| N-substituted arylthiosemicarbazides | Concentrated sulphuric acid | 1,3,4-Thiadiazole derivatives | ut.ac.ir |
| Thiosemicarbazide resin | p-TsCl, pyridine (B92270), CH₂Cl₂ | 2-N-Alkylamido-5-amino-1,3,4-thiadiazole resin | acs.org |
| Thiosemicarbazide intermediate | p-TsCl, triethylamine, NMP | 2-Amino-1,3,4-thiadiazole | acs.org |
2,5-Dimercapto-1,3,4-thiadiazole (B142945) is a versatile precursor for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, particularly through alkylation reactions. The two thiol groups can be functionalized by reaction with various electrophiles. For example, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields a diester derivative. nih.gov This diester can be further reacted, for instance, with hydrazine (B178648) hydrate (B1144303) to form the corresponding bis-acid hydrazide. nih.gov
The reaction of 2,5-dimercapto-1,3,4-thiadiazole with ammonia (B1221849) or pyridine can form monoammonium or monopyridinium salts, while reaction with hydrazine hydrate can yield both mono- and dihydrazine salts. osi.lvresearchgate.net These salts can then undergo alkylation. osi.lvresearchgate.net The synthesis of mono- and dialkyl-substituted derivatives can be confirmed by ¹H NMR spectroscopy, which shows differences in the chemical shifts of the SCH₂R groups. osi.lvresearchgate.net
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. Elemental sulfur has been employed as the sulfur source in three-component cyclizations to construct the 1,3,4-thiadiazole ring. A variety of 2,5-disubstituted 1,3,4-thiadiazoles have been synthesized via a metal-free, three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur powder. rsc.orgresearchgate.net This method is noted for its broad substrate scope and tolerance of various functional groups. rsc.org
Another approach involves the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S) under mild conditions, which provides a wide range of multi-functionalized 1,3,4-thiadiazoles in high yields. nih.gov These methods provide a concise and convenient route for the assembly of diverse 1,3,4-thiadiazoles. rsc.orgnih.gov
The structural similarity between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles allows for the conversion of the former into the latter by replacing the oxygen atom with a sulfur atom. researchgate.net This transformation is typically achieved using a thionating agent. Thiourea (B124793) has been described as a convenient reagent for the direct conversion of 1,3,4-oxadiazoles to 1,3,4-thiadiazoles. researchgate.nettandfonline.com Other thionating agents such as phosphorus pentasulfide (P₂S₅) and Lawesson's reagent are also commonly used for this purpose. researchgate.netnih.gov For instance, bis(1,3,4-oxadiazoles) have been successfully converted to their corresponding bis(1,3,4-thiadiazoles) by heating with thiourea. nih.gov This bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of heterocyclic compounds. nih.gov
4-Amino-5-mercapto-1,2,4-triazoles are valuable precursors for the synthesis of fused heterocyclic systems containing a 1,3,4-thiadiazole ring, specifically s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org These fused systems are formed by reacting the 4-amino-5-mercapto-1,2,4-triazole with various reagents that provide the carbon atom for the thiadiazole ring.
For example, reaction with carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride leads to the formation of 3,6-disubstituted s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org Other reagents such as carbon disulfide, thiourea, and cyanogen (B1215507) bromide can also be used to construct the fused thiadiazole ring, leading to derivatives with different substituents at the 6-position. clockss.orgarkat-usa.org The reaction of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole with substituted phenacyl bromides results in the formation of 3,6-disubstituted 1,2,4-triazolo[3,4-b] acs.orgtandfonline.comCurrent time information in Bangalore, IN.thiadiazines. nih.gov
Functionalization and Derivatization Approaches for 2,5-Dichloro-1,3,4-thiadiazole
The 1,3,4-thiadiazole ring is generally electron-deficient and relatively inert to electrophilic substitution but is susceptible to nucleophilic attack, especially when substituted with leaving groups. researchgate.net In the case of this compound, the two chlorine atoms are good leaving groups, making this compound a key intermediate for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives through nucleophilic substitution reactions.
Functionalization can be achieved by reacting this compound with a variety of nucleophiles. For instance, the chlorine atoms can be displaced by amines, thiols, and other nucleophiles to introduce a wide range of functional groups at the 2 and 5 positions of the thiadiazole ring. The study of 3,4-dichloro-1,2,5-thiadiazole (B139948) shows that the chloride groups are readily displaced by ammonia. wikipedia.org A similar reactivity would be expected for the 2,5-dichloro isomer.
The functionalization of mercapto-thiadiazoles provides insight into the types of derivatization possible. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) can be functionalized with α,ω-dihalogenoalkanes to yield 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles. nih.govbohrium.com This highlights the utility of halogenated thiadiazoles as building blocks for more complex structures. nih.govbohrium.com
Nucleophilic Substitution Reactions at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is characterized as an electron-deficient system, which makes it susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.netresearchgate.net This reactivity is a cornerstone of its synthetic utility. The carbon atoms at the 2 and 5 positions are particularly electron-poor due to the inductive effects of the adjacent nitrogen and sulfur atoms, rendering them inert to electrophilic substitution but highly reactive towards nucleophiles. chemicalbook.com
The substitution of the chlorine atoms in this compound is a facile process. nih.gov A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloro groups. ontosight.ai For instance, the reaction with 4-fluorobenzylthiol in the presence of a base leads to the formation of 2,5-bis((4-fluorobenzyl)thio)-1,3,4-thiadiazole (B15087861) through a nucleophilic substitution mechanism where chloride ions are replaced by 4-fluorobenzylthio groups. ontosight.ai
Similarly, nucleophilic substitution with hydrobromic acid can be employed to synthesize 2,5-dibromo-1,3,4-thiadiazole (B346769) from its dichloro counterpart. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient nature of the thiadiazole ring. The use of a high concentration of hydrobromic acid (≥48%) and a catalyst like copper(I) bromide can enhance the reaction rate and yield.
Chlorine Atom Displacement and Subsequent Substitutions
The displacement of chlorine atoms in this compound is a key strategy for introducing a wide range of functional groups onto the thiadiazole core. nih.gov These halogenated 1,3,4-thiadiazoles serve as important intermediates in organic synthesis. nih.gov
The reactivity of the chlorine atoms allows for sequential or simultaneous substitution, enabling the synthesis of both symmetrically and asymmetrically substituted 1,3,4-thiadiazoles. For example, the reaction of this compound with different nucleophiles in a stepwise manner can lead to the formation of diverse 2,5-disubstituted-1,3,4-thiadiazole derivatives.
Exploration of 1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov This type of reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org While direct 1,3-dipolar cycloaddition reactions involving this compound as the dipolarophile are not extensively detailed in the provided context, the broader class of thiadiazoles does participate in such transformations. For instance, the thiocarbonyl group of 4,5-dichloro-1,2-dithiole-3-thione can act as a dipolarophile in reactions with dicarbonyl nitrile imines, leading to the formation of 5-methylene-1,3,4-thiadiazolines after a cycloaddition and subsequent ring-opening and sulfur loss. arabjchem.org This highlights the potential for thiadiazole-related structures to engage in cycloaddition reactions.
The general mechanism of a 1,3-dipolar cycloaddition is a concerted pericyclic process that proceeds through a six-electron transition state. slideshare.net These reactions are valuable for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org Different types of 1,3-dipoles, such as azides, nitrile oxides, and nitrile imines, react with alkynes to form various aromatic five-membered rings like triazoles, isoxazoles, and pyrazoles, respectively. youtube.com
Mechanistic Studies of Reaction Pathways
Analysis of Intramolecular Cyclization Mechanisms
Intramolecular cyclization is a crucial step in the synthesis of many fused heterocyclic systems containing the 1,3,4-thiadiazole ring. For example, the synthesis of certain 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through the intramolecular cyclization of thiosemicarbazide derivatives. jrespharm.com The mechanism often involves the initial formation of an open-chain intermediate which then undergoes ring closure.
In the synthesis of imidazothiadiazoles, the proposed mechanism involves the alkylation of the thiol group of a thiosemicarbazone moiety, followed by an intramolecular cyclization and the elimination of a molecule like aniline. mdpi.com Similarly, the formation of some triheterocyclic derivatives proceeds through the intramolecular cyclization of intermediate thiourea derivatives in the presence of an acid catalyst like sulfuric acid. mdpi.com Another example is the synthesis of new thiadiazoles from mono- and bis-hydrazonoyl halides, which involves a nucleophilic substitution followed by an intramolecular cyclization reaction with the evolution of methanethiol. researchgate.net
Investigation of Electron-Deficient Ring Reactivity in Nucleophilic Processes
The reactivity of the 1,3,4-thiadiazole ring in nucleophilic processes is a direct consequence of its electron-deficient character. chemicalbook.comnih.govresearchgate.netresearchgate.net The presence of two pyridine-like nitrogen atoms in the ring significantly lowers the electron density at the C2 and C5 positions, making them highly susceptible to nucleophilic attack. chemicalbook.comnih.gov This inherent reactivity makes the displacement of leaving groups, such as halogens, at these positions a highly facile process. chemicalbook.comnih.gov
The introduction of substituents at the 2- or 5-position can further activate the ring, enhancing its reactivity towards nucleophiles. nih.govresearchgate.net Mechanistic studies often focus on understanding how the electronic properties of both the thiadiazole ring and the incoming nucleophile influence the reaction rate and outcome. The SNAr mechanism is a common pathway for these substitution reactions.
Photodissociation and Fragmentation Pathways of Thiadiazoles
The photochemical behavior of thiadiazoles reveals alternative reaction pathways involving fragmentation and rearrangement. Thermal and photochemical fragmentation of 1,3,4-thiadiazoles often mirrors the fragmentation patterns observed in mass spectrometry. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 2,5 Dichloro 1,3,4 Thiadiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including derivatives of 2,5-dichloro-1,3,4-thiadiazole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR and ¹³C NMR for Chemical Environment Determination
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in determining the chemical environment of the hydrogen and carbon atoms within a molecule.
In derivatives of 1,3,4-thiadiazole (B1197879), aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. dergipark.org.tr For instance, in a series of synthesized 1,3,4-thiadiazole derivatives, aromatic protons were observed in the range of 7.23–8.27 ppm. dergipark.org.tr The chemical shifts of protons attached to or near the thiadiazole ring are influenced by the electronic nature of the substituents. For example, methyl groups attached to the thiadiazole ring show singlets around δ 2.15–2.61 ppm. In one study, methyl groups on a thiadiazole derivative appeared as singlets at δ 2.52 and 2.63 ppm. d-nb.info
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole ring itself are typically observed in the range of δ 140–160 ppm. In a specific series of derivatives, the thiadiazole ring carbons (C=N) were found between 163.77 and 169.01 ppm. dergipark.org.tr For 3-chloro-4-fluoro-1,2,5-thiadiazole, the carbon attached to chlorine was observed at 133 ppm, while the one bonded to fluorine appeared at 157 ppm. oszk.hu The specific chemical shifts are sensitive to the substituents on the ring, making ¹³C NMR a powerful tool for confirming substitution patterns. researchgate.net
| Compound/Fragment | ¹H NMR Signal (δ, ppm) | ¹³C NMR Signal (δ, ppm) | Reference |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 7.02–8.27 | - | dergipark.org.tr |
| Thiadiazole Ring Carbons (C=N) | - | 140–169.01 | dergipark.org.tr |
| Methyl on Thiadiazole (-CH₃) | 2.15–2.63 | - | d-nb.info |
| Carbonyl Carbon (C=O) | - | 168.93–174.81 |
Applications in Confirming Synthetic Product Structures
NMR spectroscopy is indispensable for verifying the successful synthesis of new this compound derivatives. By comparing the spectra of the starting materials and the final products, chemists can confirm that the desired transformations have occurred.
For example, in the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles, the disappearance of signals corresponding to starting materials and the appearance of new, expected signals in the ¹H and ¹³C NMR spectra provide conclusive evidence of product formation. nih.gov In one study, the successful synthesis of 1,3,4-thiadiazole derivatives was confirmed by the disappearance of signals for NH and NH₂ protons of the starting hydrazide and the appearance of new aromatic and aliphatic signals corresponding to the final product. d-nb.info Similarly, the formation of an oxadiazole ring from a thiosemicarbazide (B42300) precursor was confirmed by the disappearance of the HNCSNH and NHCO proton signals in the ¹H-NMR spectrum. nih.gov
The structural integrity of newly synthesized compounds is often established through a combination of spectroscopic data, with NMR playing a leading role. d-nb.infonih.gov For instance, the structures of a series of 1,3,4-thiadiazole derivatives were elucidated and confirmed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. d-nb.info
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic range of vibrational frequencies.
For 1,3,4-thiadiazole derivatives, characteristic IR absorption bands are observed for the C=N stretching vibration within the thiadiazole ring, typically in the range of 1572–1689 cm⁻¹. dergipark.org.tr The C-S-C linkage in the ring also gives rise to a characteristic absorption, often found around 700 cm⁻¹. dergipark.org.tr In a study of 3,4-dichloro-1,2,5-thiadiazole (B139948), ring stretching fundamentals were observed at 1334 and 1278 cm⁻¹. cdnsciencepub.com
The presence or absence of specific bands in the FT-IR spectrum is crucial for confirming chemical transformations. For example, the synthesis of a 1,3,4-thiadiazole from a hydrazide can be confirmed by the disappearance of the C=O stretching band of the starting material. nih.gov Similarly, the formation of N-acylated derivatives of 5-(2,6-dichlorobenzyl)-1,3,4-thiadiazole-2-amine was confirmed by analyzing the changes in the IR spectra. yok.gov.tr
| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| C=N (Thiadiazole ring) | 1572–1689 | dergipark.org.tr |
| C-S-C (Thiadiazole ring) | ~700 | dergipark.org.tr |
| Thiadiazole ring stretches | 1278, 1334 | cdnsciencepub.com |
| C-Cl stretch | ~750 | |
| N-H stretch | 3153–3350 | dergipark.org.tr |
| Aromatic C-H stretch | 3000–3100 | dergipark.org.tr |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of molecules, particularly the extent of conjugation and the nature of electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Absorption and Charge Transfer Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
For 1,3,4-thiadiazole derivatives, the UV-Vis spectra are characterized by absorption bands resulting from π-π* transitions within the conjugated system. acs.org The position of λmax is influenced by the nature of the substituents on the thiadiazole ring and the solvent used for the measurement. dergipark.org.trfigshare.com For instance, in a study of 3,4-dichloro-1,2,5-thiadiazole, absorption maxima were observed at 254 nm and 275 nm. google.com
The introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. For example, electronegative substituents like Cl and NO₂ can cause a bathochromic shift in the UV absorption wavelength of 1,3,4-thiadiazole derivatives. dergipark.org.tr These shifts provide valuable information about intramolecular charge transfer (ICT) processes. Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to understand and predict the electronic transitions and charge transfer characteristics of these molecules. figshare.comtandfonline.com
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| 3,4-dichloro-1,2,5-thiadiazole | 254, 275 | Not specified | google.com |
| Derivatives of 1,3,4-thiadiazole | Varies with substituents | Various solvents | dergipark.org.trfigshare.com |
| 2,5-dimercapto-1,3,4-thiadiazole (B142945) (monomer) | ~320 | Ethanol | researchgate.net |
| Poly(2,5-dimercapto-1,3,4-thiadiazole) | ~280, ~380 | Ethanol | researchgate.net |
Fluorescence Spectroscopy in Photophysical Property Assessment
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of 1,3,4-thiadiazole derivatives. These compounds often exhibit interesting emission behaviors, which can be tuned by modifying their molecular structure.
Derivatives of 1,3,4-thiadiazole have been shown to be efficient photoluminescent materials. acs.org For instance, the introduction of different substituents can significantly influence their fluorescence quantum yields. In a study comparing symmetrically disubstituted bithiophene derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole, the thiadiazole derivative exhibited a fluorescence quantum yield of 0.21 ± 0.04. acs.org This was lower than its oxadiazole counterpart (0.42 ± 0.04), a phenomenon attributed to the "heavy atom effect" of sulfur. acs.org
The emission properties are also dependent on the molecular architecture. For example, in a series of bi-1,3,4-thiadiazole derivatives, the emission spectra were observed to be dependent on the number of peripheral tails attached to the molecule, rather than their length. rsc.orgrsc.org Compounds with two terminal tails exhibited emission maxima in the range of 438–443 nm, while those with six terminal tails showed a red-shift with emission maxima between 494–496 nm. rsc.org Furthermore, some of these derivatives displayed solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent. rsc.orgrsc.org
The aggregation behavior of these molecules can also profoundly impact their fluorescence properties. Some imino-1,3,4-thiadiazole derivatives have been observed to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. mdpi.com This is often accompanied by an excited-state intramolecular proton transfer (ESIPT) process, leading to dual fluorescence. mdpi.com
A newly synthesized phenanthroimidazole derivative bearing a dichloro-substituted phenyl-1,3,4-thiadiazole moiety demonstrated a high fluorescence quantum yield of 0.78 in DMSO. researchgate.net The photophysical properties, including absorption and emission spectra, were found to be influenced by the polarity of the solvent. researchgate.net
Table 1: Photophysical Data for Selected 1,3,4-Thiadiazole Derivatives
| Compound Series | Number of Terminal Tails | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| 1T/6–10 | 2 | ~350-360 | 438–443 | ~80 |
| 2T/6–10 | 4 | ~370-380 | 467 | ~90 |
| 3T/6–10 | 6 | ~390-400 | 494–496 | ~100 |
Data synthesized from research on bi-1,3,4-thiadiazole derivatives. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable technique for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized 1,3,4-thiadiazole derivatives. mdpi.comnih.govtandfonline.com The high accuracy of HRMS allows for the unambiguous determination of molecular formulas, which is a critical step in structural elucidation. For example, the structures of various 5-arylimino-1,3,4-thiadiazole derivatives were confirmed using HRMS, corroborating the data obtained from other spectroscopic techniques like NMR. mdpi.comnih.gov Similarly, HRMS has been employed to verify the structures of novel 2,5-disubstituted-1,3,4-thiadiazoles and their hybrids with other heterocyclic systems. tandfonline.comnih.gov The technique is also crucial in the characterization of precursors and intermediates in multi-step syntheses involving the 1,3,4-thiadiazole core. mdpi.com
Table 2: Representative HRMS Data for a 1,3,4-Thiadiazole Derivative
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Bis-thiadiazole 9 | C₁₀H₁₄N₄S₄ | 319.0174 | 319.0175 |
Data for 1,1'-(propane-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole-2-thione). nih.gov
The analysis of fragmentation patterns in mass spectrometry provides significant insights into the structure of 1,3,4-thiadiazole derivatives. The fragmentation of the molecular ion of 3,4-dichloro-1,2,5-thiadiazole, a related isomer, has been studied in detail. nih.gov The most abundant fragment ions observed were NS⁺, S⁺, and SCl⁺, with other ions such as CNS⁺, ClCNS⁺, and ClCN⁺ also being detected. nih.gov This information helps in understanding the dissociation pathways of the parent molecule. For other 1,3,4-thiadiazole derivatives, mass spectrometry can confirm the presence of key structural motifs by identifying characteristic fragment ions, such as the loss of chlorine atoms or sulfur-containing groups.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional structure of this compound and its derivatives in the solid state.
SCXRD is also crucial for confirming the regioselectivity of synthetic reactions, as demonstrated in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. acs.org The solid-state structure of a fused triazolo-thiadiazole derivative clubbed with an indole (B1671886) scaffold was confirmed by SCXRD, which also provided insights into the supramolecular assembly through non-covalent interactions like N···H, S···H, C···C, and S···C contacts. jyu.fi The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has also been characterized by SCXRD to elucidate the structural properties of the resulting derivatives. nih.gov
Table 3: Selected Crystallographic Data for a 5-Arylimino-1,3,4-thiadiazole Derivative
| Parameter | Value |
| Compound | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Dihedral Angle (N(7)-N(8)-C(9)-S(10)) | 1.0(4)° |
| Dihedral Angle (C9-S(10)-C(11)-N(7)) | 3.6(3)° |
Data from the crystallographic study of a substituted 5-arylimino-1,3,4-thiadiazole. mdpi.com
Computational Chemistry and Theoretical Modeling of 2,5 Dichloro 1,3,4 Thiadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict various molecular properties of 2,5-dichloro-1,3,4-thiadiazole.
Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide the molecule's thermodynamic properties. For this compound, semi-empirical PM3 methods have been utilized for geometry optimization.
Subsequent calculations provide key energetic and electronic parameters. A study on a series of 1,3,4-thiadiazole (B1197879) derivatives calculated these values for this compound, as detailed in the table below.
Table 1: Calculated Properties of this compound (Data sourced from a computational study on 1,3,4-thiadiazole systems)
| Property | Value |
| Heat of Formation | 61.169 kcal/mol |
| HOMO Energy | -0.290 a.u. |
| LUMO Energy | -0.076 a.u. |
| Energy Gap (ΔE) | 0.214 a.u. |
| Dipole Moment (µ) | 2.984 D |
Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically associated with lone pairs of electronegative atoms and indicative of sites for electrophilic attack) and positive potential (often around hydrogen atoms or electropositive centers, indicating sites for nucleophilic attack). For substituted thiadiazoles, the MEP analysis helps in identifying the chemically reactive sites. tandfonline.comfigshare.com For instance, in related thiadiazole compounds, the negative potential is often localized over the nitrogen atoms of the ring, while positive potentials can be found near other substituents. chemicalbook.com
Fukui functions are another set of descriptors derived from DFT that help in identifying the local reactivity of different atomic sites in a molecule. jchemlett.com These functions can pinpoint which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. jchemlett.com In studies of various 1,3,4-thiadiazole derivatives, Fukui functions have been used to determine that heteroatoms like sulfur and nitrogen are often the most reactive sites. jchemlett.com For this compound, it is noted that the carbon atoms C2 and C5 bear significant positive charges, making them preferential sites for nucleophilic attack.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. chemicalbook.com
For this compound, the calculated HOMO energy is -0.290 a.u., the LUMO energy is -0.076 a.u., and the resulting energy gap is 0.214 a.u. chemicalbook.com This relatively small energy gap suggests that the molecule is reactive. The distribution of these orbitals indicates the regions involved in electronic transitions. Typically, in substituted thiadiazoles, the HOMO and LUMO are distributed over the conjugated system of the molecule. chemicalbook.com
From the HOMO and LUMO energies, several chemical reactivity parameters can be deduced, such as chemical hardness, softness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) orbitals. This method is particularly useful for understanding delocalization effects and intramolecular charge transfer (ICT) through the analysis of donor-acceptor interactions. uni-muenchen.de
The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. uni-muenchen.de In studies of substituted thiadiazoles, NBO analysis has been employed to elucidate hyperconjugative interactions and the stability they confer upon the molecule. researchgate.net For example, interactions involving lone pairs on nitrogen or sulfur atoms and the antibonding orbitals of adjacent bonds are common in these heterocyclic systems. dntb.gov.ua
The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where electron pairs are localized, such as chemical bonds and lone pairs. jussieu.fr It provides a clear depiction of the molecule's electronic structure that aligns well with classical chemical concepts. jussieu.fr The topological analysis of the ELF basins can provide information about the nature of the chemical bonds.
The theory of Atoms in Molecules (AIM), developed by Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. nih.gov This allows for the calculation of various atomic properties and the characterization of interatomic interactions, including covalent bonds and weaker non-covalent interactions. In computational studies of related thiadiazole derivatives, ELF and AIM analyses have been used to explain the localization and delocalization of electrons within the molecule and to characterize bonding properties. tandfonline.comresearchgate.net
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.govdntb.gov.ua
Polarizability and Hyperpolarizability Studies
Quantum chemical calculations have been employed to investigate the nonlinear optical (NLO) properties of thiadiazole derivatives. The polarizability and the first hyperpolarizability are key parameters in determining a molecule's NLO response. For instance, studies on related thiadiazole compounds have shown that the presence of electron-donating and electron-withdrawing groups can significantly influence these properties. High polarizability values are often associated with enhanced bioactivity. semanticscholar.org Theoretical calculations on similar heterocyclic systems have demonstrated that the first hyperpolarizability can be several times greater than that of urea (B33335), a standard reference material for NLO studies, indicating their potential for applications in optical technologies. usp.br
Theoretical Prediction of Optical Utility
Theoretical modeling plays a vital role in predicting the optical utility of thiadiazole derivatives. figshare.com Computational methods like Density Functional Theory (DFT) are used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical factor in determining a molecule's reactivity and its potential for charge transfer, which is fundamental to its optical behavior. semanticscholar.orgusp.br For example, a smaller energy gap in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) compared to 1,3,4-thiadiazole suggests increased reactivity due to the trifluoromethyl group. semanticscholar.org The 1,3,4-thiadiazole ring system is known for its strong aromaticity and has been utilized in designing molecules with significant first hyperpolarizability, highlighting its importance in the development of NLO materials. researchgate.net
Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions
Molecular Docking Studies for Binding Affinity Prediction
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand within the active site of a protein. This method is instrumental in drug discovery for identifying potential therapeutic candidates. researchgate.net
Numerous studies have utilized molecular docking to evaluate the potential of this compound derivatives against various biological targets. For instance, derivatives have been docked against microbial enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase to assess their antifungal potential. nih.gov In other research, thiadiazole derivatives were docked against Src tyrosine kinases to explore their anticancer properties. ut.ac.ir The binding affinity is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction. ut.ac.irmdpi.com For example, docking studies of thiazole (B1198619) derivatives against the SARS-CoV-2 main protease have shown binding energies ranging from -5.8 to -8.6 kcal/mol. mdpi.com
The following table summarizes the results of various molecular docking studies on thiadiazole derivatives:
| Derivative/Compound | Target Protein | Docking Score/Binding Energy (kcal/mol) | Potential Application |
| 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole | L-glutamine: d-fructose-6-phosphate amidotransferase | Minimum binding and docking energy | Antifungal nih.gov |
| Thiadiazole amide derivative 5a | Src tyrosine kinases | -8.05 | Anticancer ut.ac.ir |
| Thiazole derivative 8a | SARS-CoV-2 main protease (6LU7) | -8.6 | Antiviral (COVID-19) mdpi.com |
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate reductase (DHFR) | -9.0 | Enzyme inhibitor semanticscholar.org |
| 3,4-dichloro-1,2,5-thiadiazole (B139948) (DCTDA) | Various proteins | -4.5 | Biologically active molecule figshare.com |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the stability of ligand-protein complexes and their conformational changes over time. These simulations are often performed on the most promising candidates identified through molecular docking.
MD simulations have been used to study the stability of complexes formed between thiadiazole derivatives and their target proteins. For example, a 100 ns MD simulation was conducted to evaluate the stability of 1,3,4-thiadiazole derivatives complexed with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com The root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms is a key metric used to assess the stability of the complex during the simulation. mdpi.comwaocp.org A stable RMSD trajectory suggests that the ligand remains bound in a consistent conformation within the active site. mdpi.com
Binding free energies can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. mdpi.comnih.gov These calculations provide a more accurate estimation of binding affinity than docking scores alone. For instance, MM-GBSA calculations for 1,3,4-thiadiazole derivatives targeting SARS-CoV-2 enzymes revealed favorable binding free energies, supporting their potential as inhibitors. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Electronic-Topological Methods (ETM) and Neural Networks for SAR Modeling
The investigation of relationships between the structure of 2,5-disubstituted-1,3,4-thiadiazoles and their antituberculosis activity has been carried out using the Electronic-Topological Method (ETM) and feed-forward neural networks (FFNNs). researchgate.net This combined approach has been successful in identifying specific molecular fragments, known as pharmacophores (responsible for activity) and anti-pharmacophores (detrimental to activity), that can effectively classify compounds as active or inactive. researchgate.netresearchgate.net
In one such study, a system of pharmacophores and anti-pharmacophores was developed that could be applied to screen and design new active compounds with similar structural skeletons. researchgate.net The ETM, in conjunction with neural networks, has also been used to study the structure-activity relationships of other biologically active compounds, demonstrating the versatility of this computational strategy. researchgate.net For instance, it has been applied to analyze cyclooxygenase-2 (COX-2) inhibitors and N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors. researchgate.net The combination of electronic structure calculations and molecular docking has also been used to elucidate SAR, showing, for example, that the hydrophobic nature of certain substituents enhances antimicrobial activity, while electron-donating groups can be detrimental. nih.gov
Biomedical and Pharmaceutical Research Applications of 2,5 Dichloro 1,3,4 Thiadiazole Derivatives
Role as a Pharmacophore in Drug Discovery
A key feature contributing to the pharmacological importance of the 1,3,4-thiadiazole (B1197879) ring is its role as a bioisostere of pyrimidine (B1678525). mdpi.comdovepress.com Pyrimidine forms the core structure of three essential nucleobases: cytosine, thymine, and uracil. This structural mimicry allows 1,3,4-thiadiazole derivatives to be recognized by biological systems, enabling them to interfere with fundamental processes such as DNA replication. mdpi.comdovepress.comnih.gov This bioisosteric relationship is a foundational principle explaining the potent cytotoxic and antimicrobial activities observed in many compounds derived from this scaffold. nih.gov The thiadiazole ring also acts as a bioisostere for other heterocyclic rings like oxadiazole and thiazole (B1198619). nih.gov
The 1,3,4-thiadiazole ring imparts favorable pharmacokinetic properties to molecules, notably enhancing their ability to cross biological membranes. mdpi.com The presence of a sulfur atom within the heterocyclic ring increases the lipophilicity of the compounds, which facilitates oral absorption and good cell permeability, ultimately leading to improved bioavailability. mdpi.comnih.gov Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of these compounds to traverse cellular membranes and effectively bind to biological targets. mdpi.com Computational and experimental studies on various 1,3,4-thiadiazole derivatives have predicted and confirmed good membrane permeability and oral bioavailability, making them attractive candidates for drug development. semanticscholar.org
Antimicrobial Activity Studies
Derivatives of 2,5-disubstituted-1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial activities. The versatility of the scaffold allows for the introduction of various functional groups, leading to compounds with potent efficacy against a range of bacterial and fungal pathogens.
Numerous studies have reported the significant antibacterial activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is often multifaceted. One proposed mechanism involves the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. mdpi.com Molecular docking studies have supported this hypothesis, suggesting a dual-inhibitory action. mdpi.com Another mechanism involves the compromise of the bacterial cell wall through the inhibition of peptidoglycan synthesis, a pathway particularly effective against Gram-positive bacteria. kuey.net
The antibacterial efficacy is highly dependent on the nature of the substituents at the C-2 and C-5 positions. For instance, certain Schiff base derivatives have shown excellent bactericidal activity with Minimum Inhibitory Concentrations (MICs) as low as 4–16 μg/mL against various strains. semanticscholar.orgnih.gov The introduction of halogen atoms, such as fluorine or bromine, can also enhance potency. mdpi.comnih.gov
Table 1: Antibacterial Activity of Selected 2,5-Disubstituted-1,3,4-thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-5-(substituted)-1,3,4-thiadiazole derivative (ST16) | S. epidermidis ATCC 12228 | 31.25 | mdpi.com |
| 2-(4-bromophenyl)-5-(substituted)-1,3,4-thiadiazole derivative (ST16) | M. luteus ATCC 10240 | 15.63 | mdpi.com |
| 5-(2-Mercaptophenyl)-2-{N-(4-hydroxy-3-methoxy benzylidene)-4-aminophenyl}-1,3,4-thiadiazole (8f) | S. aureus | 0.12 | ijpras.com |
| 5-(2-Mercaptophenyl)-2-{N-(4-hydroxy-3-methoxy benzylidene)-4-aminophenyl}-1,3,4-thiadiazole (8f) | E. coli | 0.16 | ijpras.com |
| 5-(2-Mercaptophenyl)-2-{N-(4-hydroxy-3-methoxy benzylidene)-4-aminophenyl}-1,3,4-thiadiazole (8f) | P. aeruginosa | 0.27 | ijpras.com |
| Schiff Base Derivative (23) with fluorine atom | Gram-positive bacteria | 4-8 | nih.gov |
| 2-mercapto-1,3,4-oxadiazole derivative (16) | Bacterial strains | 4-8 | nih.gov |
The 1,3,4-thiadiazole scaffold is also prominent in the development of novel antifungal agents. Research has shown that derivatives can be highly effective against various fungal species, including Candida albicans, Aspergillus niger, and plant pathogenic fungi like Phytophthora infestans. researchgate.netnih.govderpharmachemica.com
A primary mechanism for the antifungal action of these derivatives is the inhibition of ergosterol (B1671047) biosynthesis. semanticscholar.org Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Specifically, these compounds have been shown to interact with and inhibit 14-α-sterol demethylase, a key enzyme in the ergosterol pathway. semanticscholar.org Other research suggests that some derivatives may act on fungal cell wall biosynthesis. nih.gov Studies using electron microscopy on P. infestans treated with a potent thiadiazole derivative revealed significant morphological changes, including swelling of hyphae and thickening of the cell wall, ultimately leading to cell death. nih.gov
The antifungal potency varies with the chemical substitutions. For example, a 2,4-dichlorophenylamino derivative showed higher activity against C. albicans strains than the standard drug itraconazole. dovepress.com
Table 2: Antifungal Activity of Selected 2,5-Disubstituted-1,3,4-thiadiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorophenylamino)-5-(substituted)-1,3,4-thiadiazole (14d) | C. albicans | 32.6 | dovepress.com |
| Compound 2g | C. albicans | 8 | researchgate.net |
| Compound 2g | A. niger | 64 | researchgate.net |
| Schiff Base Derivatives (23-26) | Fungal strains | 16-31.5 | nih.gov |
| 2-mercapto-1,3,4-oxadiazole derivative (16) | Fungal strains | 16-31.28 | nih.gov |
Anticancer and Antiproliferative Investigations
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine has made its derivatives a major focus of anticancer research. dovepress.comnih.gov A vast number of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines.
These compounds have demonstrated significant antiproliferative activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), liver cancer (HepG2), lung cancer (A549), and ovarian cancer (SKOV-3). nih.govmdpi.com The mechanism of their anticancer action is often multifactorial and can involve the inhibition of key signaling pathways. For example, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), with IC₅₀ values in the nanomolar range. nih.gov Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways crucial for cancer cell proliferation and survival. Other mechanisms include the activation of apoptotic pathways through proteins like Caspase 3 and Caspase 8. nih.gov
The antiproliferative potency is highly influenced by the substituents on the thiadiazole ring. For instance, a derivative bearing a propenyl group showed an IC₅₀ value of 1.52 μM against the MCF-7 breast cancer cell line. nih.gov Another series of honokiol-thiadiazole hybrids displayed potent cytotoxicity, with one compound exhibiting an IC₅₀ of 1.62 μM against the A549 lung cancer cell line. nih.gov
Table 3: Antiproliferative Activity of Selected 2,5-Disubstituted-1,3,4-thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | nih.govnih.gov |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | nih.govnih.gov |
| Honokiol derivative (8a) | A549 (Lung) | 1.62 - 4.61 | nih.gov |
| Honokiol derivative (8a) | MDA-MB-231 (Breast) | 1.62 - 4.61 | nih.gov |
| Pyridine (B92270) derivative (18a-h) | HCT-116 (Colon) | 2.03 - 37.56 | mdpi.com |
| Pyridine derivative (18a-h) | Hep-G2 (Liver) | 2.03 - 37.56 | mdpi.com |
| EGFR inhibitor (32a,d) | HepG-2 (Liver) | 3.31 - 9.31 | nih.govmdpi.com |
| EGFR inhibitor (32a,d) | MCF-7 (Breast) | 3.31 - 9.31 | nih.govmdpi.com |
| 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivative (4c) | MCF-7 (Breast) | 1.03 µg/mL | benthamscience.com |
Inhibition of Key Transcription Factors and Signaling Pathways (e.g., STAT3, Caspase-3, COX-2)
Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their ability to modulate critical signaling pathways implicated in cancer and inflammation. Computational and in-vitro studies have explored their interactions with key protein targets.
Cyclooxygenase (COX-2) Inhibition: Certain imidazo[2,1-b] mdpi.comarabjchem.orgresearchgate.netthiadiazole derivatives have been identified as potent anti-inflammatory agents. nih.gov Molecular docking studies revealed that these compounds can effectively bind to the active sites of cyclooxygenase enzymes, COX-1 and COX-2. nih.gov One derivative, compound 5c, demonstrated a higher inhibitory effect on COX-2 compared to the standard drug, diclofenac. nih.gov This selective inhibition of COX-2 is a key mechanism for controlling inflammation while potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Caspase-3 Interaction: In the context of colorectal cancer research, novel 1,3,4-thiadiazole derivatives were designed and evaluated through virtual docking studies against several cancer-related targets, including caspase-3. 14.139.228 Caspase-3 is a crucial executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death. The interaction of thiadiazole derivatives with this enzyme suggests a potential mechanism for inducing apoptosis in cancer cells. 14.139.228
The ability of these derivatives to interact with enzymes like COX-2 and caspases highlights their potential as targeted therapeutic agents. nih.gov14.139.228
Structure-Activity Relationships in Antitumor Agents
The antitumor activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is highly dependent on the nature of the chemical groups attached to the core ring. Extensive research has established clear structure-activity relationships (SAR) that guide the design of more potent and selective anticancer compounds. mdpi.commdpi.com
The introduction of specific substituents at the C2 and C5 positions of the thiadiazole ring significantly influences cytotoxic potency against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), and SKOV-3 (ovarian). mdpi.com
Key SAR findings include:
Halogenation: The presence of halogen atoms, such as chlorine (Cl) or fluorine (F), on a benzyl (B1604629) group attached to the thiadiazole ring can significantly enhance anticancer potency. mdpi.com For instance, a 4-fluoro-substituted benzyl derivative showed the highest potency against the SKOV-3 ovarian cancer cell line. mdpi.com
Methoxy (B1213986) Groups: Phenyl rings substituted with a 3,4,5-trimethoxy group on the 1,3,4-thiadiazole scaffold have been shown to possess superior cytotoxic activity. 14.139.228
Trifluoromethyl Groups: The incorporation of a trifluoromethyl (CF3) group into the molecule has been found to increase biological activity significantly. mdpi.com Some derivatives bearing this group exhibited higher activity than the reference drug doxorubicin. mdpi.com
Amido and Thioether Linkages: The type of linkage also plays a role. Series of 2-amido-1,3,4-thiadiazole and 2-(thio)acetic acid derivatives have been synthesized and evaluated, with specific substitutions leading to potent activity. mdpi.com For example, a 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate derivative showed promising activity against the SK-OV-3 cell line. mdpi.com
The following table summarizes the impact of different substituents on the antitumor activity of selected 1,3,4-thiadiazole derivatives.
| Derivative Class | Substituent(s) | Effect on Antitumor Activity | Target Cell Line(s) | Citation(s) |
| Ciprofloxacin-based | 4-Fluorobenzyl | Significantly improved potency | SKOV-3 | mdpi.com |
| Pyrazolopyrimidine hybrid | Trifluoromethyl (CF3) | Higher activity than doxorubicin | Not Specified | mdpi.com |
| 2-Amido-thiadiazole | 4-Methoxyphenyl | Potent activity | SK-OV-3 | mdpi.com |
| Phenyl-substituted | 3,4,5-Trimethoxy | Superior cytotoxic activity | Not Specified | 14.139.228 |
| Phenyl-substituted | 2,4-Dichlorophenyl | Significant antibacterial/antitumor activity | S. aureus, E. coli, P. aeruginosa | arabjchem.org |
These findings underscore that a strategic combination of the 1,3,4-thiadiazole core with specific electrophilic and lipophilic groups is essential for optimizing antitumor efficacy. mdpi.com14.139.228
Antitubercular Activity Research
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of drug-resistant strains. jrespharm.comresearchgate.net The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of new antitubercular agents. researchgate.netjrespharm.comnih.gov
Efficacy against Mycobacterium tuberculosis Strains
Numerous studies have synthesized and screened series of 2,5-disubstituted 1,3,4-thiadiazole derivatives for their in-vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. arabjchem.orgresearchgate.netjrespharm.comnih.gov These screenings are often conducted using methods like the BACTEC 460 radiometric system or the Alamar Blue Assay to determine the minimum inhibitory concentration (MIC) or percentage of inhibition. researchgate.netjrespharm.comresearchgate.net
Research has shown that the antitubercular potency of these derivatives is highly sensitive to the nature of the substituents on the thiadiazole ring. researchgate.netjrespharm.com
| Derivative Structure | Activity/Finding | Citation(s) |
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Showed the highest inhibitory activity among a tested series. | researchgate.netnih.gov |
| Schiff base derivative 3n: 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole | Exhibited the highest inhibitory activity (80%) in its series against M. tuberculosis H37Rv. | jrespharm.com |
| 5-(2-phenyl ethenyl)-N-phenyl-1,3,4-thiadiazole-2-amine | Showed enhanced antitubercular activity, attributed to the aromatic ring attached via an ethylene (B1197577) side chain. | researchgate.net |
| General Schiff bases of 1,3,4-thiadiazoles | The activities of the Schiff base derivatives were generally higher than their intermediate amine precursors. | jrespharm.comdergipark.org.tr |
These results indicate that specific structural motifs, such as halogenated phenyl rings and extended conjugated systems, are beneficial for activity against M. tuberculosis. researchgate.netresearchgate.net
Pharmacophore Identification for Antituberculosis Agents
To better understand the structural requirements for antitubercular activity and to guide the design of new, more potent compounds, researchers have employed computational methods. researchgate.netnih.gov The Electronic-Topological Method (ETM) combined with feed-forward neural networks has been used to analyze the relationships between the chemical structures of 1,3,4-thiadiazole derivatives and their biological activity. researchgate.netnih.gov
This approach successfully identified a system of pharmacophores (structural features essential for activity) and anti-pharmacophores (features detrimental to activity). researchgate.netnih.gov This computational system can effectively classify compounds as active or inactive, making it a valuable tool for the virtual screening and rational design of novel antitubercular agents based on the 1,3,4-thiadiazole skeleton. researchgate.netnih.gov
Other Therapeutic Applications and Mechanisms
Beyond oncology and infectious diseases, the versatile 1,3,4-thiadiazole scaffold has been explored for other therapeutic purposes, most notably for its anti-inflammatory and analgesic properties. uran.uanih.gov
Anti-inflammatory and Analgesic Research
Several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated in vivo for their potential to alleviate inflammation and pain. nih.govnih.gov These studies often use established preclinical models, such as the carrageenan-induced rat paw edema test for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic action. nih.govnih.gov
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides: One study synthesized two series of these derivatives and found that all new compounds possessed good pain-relieving action in the writhing test. nih.gov Some compounds in the series also showed fair anti-inflammatory activity in the rat paw edema model. nih.gov
Imidazo[2,1-b] mdpi.comarabjchem.orgresearchgate.netthiadiazole Derivatives: A series of 2,6-diaryl-imidazo[2,1-b] mdpi.comarabjchem.orgresearchgate.netthiadiazole derivatives were synthesized and evaluated for anti-inflammatory and analgesic effects. nih.gov Notably, compound 5c from this series exhibited better anti-inflammatory activity than the standard drug diclofenac. nih.gov Several other compounds in the series displayed antinociceptive activity comparable to diclofenac. nih.gov As previously mentioned, molecular docking studies suggested these effects are linked to the inhibition of COX enzymes. nih.gov
These findings highlight that the 1,3,4-thiadiazole core can be successfully incorporated into molecules designed to treat pain and inflammation, offering a potential alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govuran.ua
Antiviral and Anticonvulsant Investigations
Derivatives of the 1,3,4-thiadiazole nucleus have been a subject of significant research for their potential effects on the central nervous system and as antiviral agents. scispace.comuran.ua
In the realm of antiviral research, novel sulfonamide derivatives incorporating the 1,3,4-thiadiazole ring have been synthesized and evaluated. mdpi.com For instance, a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides were created and tested for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com Within this series, two compounds demonstrated notable antiviral activity, achieving approximately 50% inhibition of TMV, which was comparable to the commercial agent ningnanmycin. mdpi.com
The anticonvulsant potential of 2,5-disubstituted 1,3,4-thiadiazoles is another area of active investigation. core.ac.ukfrontiersin.org Structure-activity relationship (SAR) studies have revealed that lipophilicity and specific substitutions are crucial for activity. frontiersin.org For example, research on a series of 1,3,4-thiadiazole derivatives substituted with phenyl isocyanate at the second and fifth positions identified compounds with high potency in the maximal electroshock seizure (MES) test. frontiersin.org The presence of a chlorine atom on the benzyl thiol ring and a bromine atom on the phenyl urea (B33335) ring was found to be beneficial for anticonvulsant effects. frontiersin.org Another study concluded that derivatives containing a halogen group, such as N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, showed significant protection against seizures. frontiersin.org
| Compound Name | Anticonvulsant Test | Key Finding | Reference |
|---|---|---|---|
| 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | Maximal Electroshock Seizure (MES) & Phenobarbital-induced sleep test | Found to be highly potent with ED₅₀ values of 2.70 and 0.65 μmol/kg. frontiersin.org | frontiersin.org |
| 5-[(E)-(3,4,5-Trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES & Pentylenetetrazole (PTZ) method | Displayed 66.67% protection at 100 mg/kg (MES) and 80% protection at 100 mg/kg (PTZ). frontiersin.org | frontiersin.org |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES test | Showed 100% protection at a dose of 30 mg/kg with no neurotoxicity. frontiersin.org | frontiersin.org |
| {2-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | subcutaneous Pentylenetetrazole (scPTZ) & MES tests | Showed 85.44% inhibition. frontiersin.org | frontiersin.org |
Diuretic and Antihypertensive Potentials
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of diuretics, largely due to its presence in clinically used carbonic anhydrase inhibitors like acetazolamide. researchgate.netnuph.edu.ua Research has extended to derivatives that may not act solely through carbonic anhydrase inhibition. nih.gov
Studies on newly synthesized 5- and 2-thioate derivatives of 1,3,4-thiadiazoles demonstrated a significant increase in the urinary excretion of both water and electrolytes (Na+, K+, and Cl−) in animal models. nih.gov It was observed that 5-methyl-substituted derivatives generally exhibited greater diuretic activity compared to 5-amino-substituted analogues. nih.gov The highest activity was recorded for a derivative with a para-nitro-substituted benzene (B151609) ring at the 2-thioate position of 5-methyl-1,3,4-thiadiazole. nih.gov
In another study, a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives were synthesized and evaluated for diuretic action. researchgate.netbiopolymers.org.ua The most active compounds, specifically the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, were further analyzed for their effects on electrolyte excretion (kaliuretic, saluretic, and natriuretic properties). nuph.edu.uabiopolymers.org.ua The antihypertensive properties of sulfonamide derivatives are also recognized, often linked to their diuretic and carbonic anhydrase inhibitory effects. tandfonline.com
| Compound Class/Name | Animal Model | Primary Outcome | Reference |
|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazole derivatives | Swiss albino mice | Showed significant increase in excretion of water and electrolytes compared to 5-amino derivatives. nih.gov | nih.gov |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine derivatives (e.g., compounds 2a, 2c, 2e) | White rats | Identified as the most active diuretics in the series, with favorable saluretic and natriuretic properties. nuph.edu.uabiopolymers.org.ua | nuph.edu.uabiopolymers.org.ua |
| para-Nitro-substituted benzene ring at 2-thioate group of 5-methyl-1,3,4-thiadiazole | Swiss albino mice | Exhibited the highest diuretic activity (0.82) in the study. nih.gov | nih.gov |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Dihydrofolate Reductase)
The 1,3,4-thiadiazole core is integral to the structure of many potent enzyme inhibitors, targeting enzymes crucial in various physiological and pathological processes.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the most well-known inhibitors of carbonic anhydrase, and those containing a 1,3,4-thiadiazole ring are particularly potent. tandfonline.com These inhibitors are used clinically for conditions like glaucoma. tandfonline.com Research has focused on synthesizing novel 1,3,4-thiadiazole-sulfonamide derivatives to target different CA isozymes. tandfonline.comacs.org Studies have evaluated the inhibitory effects of these compounds on human carbonic anhydrase isozymes I and II (hCA-I and hCA-II), as well as tumor-associated isozymes like CA IX. tandfonline.comacs.org For example, 2-substituted-1,3,4-thiadiazole-5-sulfonamides have been shown to be powerful and selective inhibitors of mitochondrial isozymes VA and VB. tandfonline.combohrium.com The inhibitory potency varies with the substitution on the thiadiazole ring; a study of five 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including acetazolamide, showed I₅₀ values against CA II ranging from 3.3 x 10⁻⁸ M to 1.91 x 10⁻⁷ M. nih.gov This inhibition of CA II in the ciliary epithelium was directly correlated with a decrease in intraocular pressure. nih.gov
| Compound/Class | Target Isozyme(s) | Inhibition Data (Ki or IC₅₀) | Reference |
|---|---|---|---|
| Acetazolamide (a 2-acylamino-1,3,4-thiadiazole-5-sulfonamide) | CA II | I₅₀: 3.3 x 10⁻⁸ M. nih.gov | nih.gov |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | CA IX | Potent inhibitor with Ki in the nanomolar range (12-40 nM). acs.org | acs.org |
| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | CA VA, CA VB | Act as powerful and selective inhibitors over cytosolic and membrane-associated CAs. tandfonline.combohrium.com | tandfonline.combohrium.com |
| Novel pyrazole (B372694) carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I, hCA-II | Found to be more potent inhibitors than the parent compound. tandfonline.com | tandfonline.com |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is another key enzyme target, particularly in cancer therapy. mdpi.commdpi.com Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to cell death. researchgate.net Molecular docking studies have been employed to investigate 1,3,4-thiadiazole derivatives as potential DHFR inhibitors. mdpi.comsciforum.net A study involving a newly synthesized derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, showed it to be a potential inhibitor of DHFR, surpassing some known analogues in the predicted strength of its complex with the enzyme's active site. scispace.commdpi.comsciforum.net Further in silico studies on amidoalkyl derivatives of 1,3,4-thiadiazole also identified compounds that effectively interact with the DHFR active site, with some showing stronger predicted binding than reference compounds. researchgate.net
| Compound Name | Docking Program | Binding Energy (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide | AutoDock Vina | -8.2. mdpi.com | mdpi.com |
| 4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | AutoDock Vina | Identified as a hit compound superior to reference compounds. researchgate.net | researchgate.net |
| 4-Methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | AutoDock Vina | Identified as a hit compound superior to reference compounds. researchgate.net | researchgate.net |
Agrochemical and Agricultural Science Applications of 2,5 Dichloro 1,3,4 Thiadiazole Derivatives
Development of Herbicidal and Fungicidal Agents
The 1,3,4-thiadiazole (B1197879) scaffold is a prominent structural moiety in the design of modern agrochemicals due to its broad spectrum of biological activities. nih.govnih.gov Derivatives synthesized from 2,5-Dichloro-1,3,4-thiadiazole are integral to the development of agents aimed at controlling weeds and fungal pathogens, which pose significant threats to crop yield and quality.
Research has demonstrated that various 2,5-disubstituted-1,3,4-thiadiazole derivatives exhibit considerable fungicidal properties. nih.gov For instance, a series of derivatives containing a 5-phenyl-2-furan moiety showed notable in vitro and in vivo activity against several plant pathogenic fungi. nih.govnih.gov Similarly, many compounds based on the 1,3,4-thiadiazole ring have been identified as having potent herbicidal effects, targeting a range of problematic weeds in major crops like corn and sugarcane. researchgate.net
Fungicidal Activity of Selected 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
| Compound ID | Target Fungi | Activity Level | Reference |
| I18 | Phytophthora infestans | High | nih.gov |
| I10 | Phytophthora infestans | Excellent | nih.gov |
| I19 | Phytophthora infestans | Excellent | nih.gov |
| I25 | Phytophthora infestans | Excellent | nih.gov |
| I31 | Phytophthora infestans | Excellent | nih.gov |
| 56c | General Fungi | High (Best in series) | nih.gov |
Mechanism of Action in Pest Control
The efficacy of this compound derivatives in pest control stems from specific biochemical and physiological disruptions in the target organisms.
Fungicidal Mechanism: The mode of action for fungicidal derivatives has been investigated through ultrastructural studies. For example, against the late blight pathogen Phytophthora infestans, certain thiadiazole compounds were observed to induce significant morphological changes. nih.gov These included the swelling of fungal hyphae, thickening and proliferation of the cell wall into multiple layers, and the accumulation of dense, granular bodies within the cell. nih.gov These observations suggest that the primary mechanism of action involves the disruption of cell wall biosynthesis and the blockage of nutrient transport, ultimately leading to cell senescence and death of the fungus. nih.gov
Herbicidal Mechanism: The herbicidal action of many thiadiazole derivatives, such as buthidiazole and tebuthiuron, is primarily linked to the disruption of photosynthesis. researchgate.net These compounds interfere with the photosynthetic electron transport chain, a critical process for energy conversion in plants. researchgate.net This inhibition prevents the fixation of carbon dioxide and the accumulation of starch in the bundle sheath cells of susceptible plants, leading to a cascade of secondary effects including the ultra-structural disruption of mesophyll chloroplasts and inhibition of photophosphorylation. researchgate.net
Structure-Activity Relationships for Agrochemical Efficacy
The biological potency of thiadiazole derivatives is highly dependent on the nature of the chemical groups attached to the core ring. Understanding these structure-activity relationships (SAR) is fundamental for designing more effective and selective agrochemicals.
Studies have revealed key insights into the SAR of these compounds:
For Fungicidal Activity: The nature of substituents on the thiadiazole ring significantly influences antifungal potency. In one study, derivatives featuring pyrrolidine (B122466) and methylpiperazine groups were found to be particularly active. nih.gov The presence of halogenated (e.g., chlorine, fluorine) or hydroxyl groups on attached phenyl rings also conferred moderate to significant inhibitory effects against various fungi. nih.gov
For Herbicidal and Insecticidal Activity: The type and position of substituents play a critical role. For insecticidal activity, the inclusion of a nitrogen-containing group and a fluorine atom was shown to enhance potency. mdpi.com Conversely, for acaricidal (mite-killing) activity, derivatives with methyl groups and other electron-donating groups were more effective. mdpi.com The strong aromaticity of the thiadiazole ring itself is believed to contribute to its stability and biological activity. rsc.org
Structure-Activity Relationship Highlights for 1,3,4-Thiadiazole Derivatives
| Activity Type | Favorable Substituents | Unfavorable/Less Active Substituents | Reference |
| Antifungal | Pyrrolidine, Piperidine, Methylpiperazine moieties | - | nih.gov |
| Antibacterial | 4-Cl C6H4 (Chloro-phenyl) group | - | |
| Insecticidal | Nitrogen group and Fluorine atom | - | mdpi.com |
| Acaricidal | Methyl and Electron-donating groups | - | mdpi.com |
Role in Nitrification Inhibition and Nutrient Management
Beyond direct pest control, derivatives of this compound are being explored for their role in enhancing nutrient use efficiency in agriculture, specifically through the process of nitrification inhibition.
Nitrification is the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil, primarily carried out by microorganisms like Nitrosomonas and Nitrobacter. google.comyoutube.com While nitrate is a primary form of nitrogen taken up by plants, it is also highly mobile in the soil and prone to leaching, leading to economic losses for farmers and potential environmental pollution. youtube.com Nitrification inhibitors are chemical compounds that slow this conversion process, keeping nitrogen in the more stable ammonium form for a longer period. google.com This synchronized release of nitrate can better match the crop's nitrogen demand, improve fertilizer efficiency, and reduce nitrogen losses to the environment. google.com
Impact on Soil Nitrogen Cycle Processes
The application of thiadiazole-based agrochemicals can have significant interactions with the soil nitrogen cycle, a complex web of microbial processes that governs the availability of nitrogen to plants. usda.gov
The introduction of pesticides into the soil can alter the composition and activity of the soil microbiome, which drives key nitrogen transformations. mdpi.com Research has shown that various herbicides can negatively affect vital processes in the nitrogen cycle by reducing microbial respiration and the activity of essential enzymes. mdpi.com Specifically, the process of symbiotic nitrogen fixation, crucial for legumes, can be impaired, leading to a reduction in the population of nitrogen-fixing bacteria and decreasing the amount of nitrogen made available to the plant. mdpi.com Furthermore, studies have demonstrated that certain pesticides can reduce potential nitrification rates and negatively affect the abundance of nitrifying archaea and bacteria in the soil. nih.govnih.gov
Environmental Implications of Thiadiazole-Based Agrochemicals
While offering benefits in crop protection and nutrient management, the use of thiadiazole-based agrochemicals necessitates a thorough evaluation of their environmental fate and potential non-target impacts. Like other agrochemicals, these compounds can enter the environment through various pathways, including runoff, leaching, and spray drift. researchgate.net
The persistence and mobility of a pesticide determine its potential for environmental contamination. Some agrochemicals are known to have long residual periods in the soil, which can affect subsequent crops and soil health. osti.gov The presence of pesticides has been detected in various environmental compartments, including soil, surface water, and groundwater. researchgate.net Therefore, the chemical properties of thiadiazole derivatives, such as their water solubility and soil adsorption coefficient, are critical factors in assessing their environmental risk. Responsible use and the development of compounds with more favorable environmental profiles, such as lower persistence and reduced mobility, are key goals in ongoing agrochemical research.
Applications in Materials Science and Industrial Chemistry
Coordination Chemistry and Ligand Design
The field of coordination chemistry has seen significant exploration of 1,3,4-thiadiazole (B1197879) derivatives as ligands. These compounds are capable of forming stable complexes with a variety of metal ions, leading to materials with interesting structural and physical properties.
Exploration as Ligands in Metal Complex Formation
Derivatives of 1,3,4-thiadiazole are well-regarded as ligands in coordination chemistry. mdpi.comsci-hub.st The ring system contains multiple potential donor sites, including the nitrogen and sulfur atoms, which can coordinate with transition metal ions. sci-hub.st While much of the research has focused on derivatives where the chlorine atoms are substituted with other functional groups like amino, thiol, or pyridyl moieties, the foundational 2,5-dichloro-1,3,4-thiadiazole is a key starting material. sysrevpharm.orgnih.govnih.gov
The chlorine atoms in this compound are effective leaving groups, facilitating nucleophilic substitution reactions. This allows for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole ligands. For instance, reaction with amines or thiols can yield bidentate or polydentate ligands capable of chelating metal ions. The resulting metal complexes have been investigated for various applications, leveraging the properties of both the metal center and the thiadiazole ligand.
An example of a related complex involves the dinuclear copper(II) complex with 2,5-bis(2-pyridyl)-1,3,4-thiadiazole, where the thiadiazole unit bridges the metal centers. acs.org Such studies highlight the versatility of the 1,3,4-thiadiazole core in constructing complex molecular architectures.
Development of Coordination Polymers
Coordination polymers are extended structures formed from metal ions linked by organic ligands. The ability of 1,3,4-thiadiazole derivatives to act as bridging ligands makes them excellent candidates for the construction of these materials. Research has demonstrated the synthesis of coordination polymers using ligands such as 2,5-dimercapto-1,3,4-thiadiazole (B142945). researchgate.net These polymers can exhibit diverse topologies and properties depending on the metal ion and the specific thiadiazole ligand used.
The general approach involves reacting a metal salt with the thiadiazole-based ligand in a suitable solvent system, often leading to the self-assembly of the coordination polymer. While direct use of this compound in forming coordination polymers is not widely reported, its role as a precursor is crucial. By synthesizing various bridging ligands from the dichloro- starting material, a range of coordination polymers with tailored properties could be accessed.
Polymer Chemistry and Advanced Material Synthesis
The 1,3,4-thiadiazole moiety is a valuable component in the synthesis of advanced polymers, including those with specific electronic or physical properties.
Precursors for Conducting Polymers
The 1,3,4-thiadiazole ring is recognized for its electron-accepting properties. sysrevpharm.org This characteristic makes it a useful building block for creating donor-acceptor (D-A) type conjugated polymers. In these materials, electron-donating units are alternated with electron-accepting units along the polymer backbone, which can lead to a small bandgap and facilitate electrical conductivity.
While specific examples detailing the polymerization of this compound into a conducting polymer are not prominent in the literature, its isomer, 3,4-dichloro-1,2,5-thiadiazole (B139948), has been noted for its potential as a precursor for conducting polymer synthesis. guidechem.com The underlying principle remains the incorporation of the electron-deficient thiadiazole ring into a conjugated system. This suggests that this compound could similarly be used in polycondensation reactions (e.g., Suzuki or Stille coupling) after conversion of the chloro- groups, to produce novel conducting polymers.
Use in Polymer Film Formation
The formation of thin, continuous polymer films is critical for many industrial applications, from coatings to electronic devices. specialchem.com Derivatives of 1,3,4-thiadiazole have been utilized in the creation of polymer films. mdpi.comscispace.com A notable example, though involving an isomer, is the use of 3,4-dichloro-1,2,5-thiadiazole as a solvent for polymers. A patent describes dissolving polyvinyl chloride in this isomer to form a saturated solution, which is then cast onto a surface. google.com Upon evaporation of the solvent, a self-supporting polymer film is formed. google.com This application highlights the utility of dichlorothiadiazoles as specialty solvents in polymer processing. The process of film formation from a polymer solution involves the evaporation of the solvent, which allows the polymer chains to entangle and form a solid, cohesive film. researchgate.net
Optoelectronic Applications
The electronic properties of the 1,3,4-thiadiazole ring have led to its investigation for use in optoelectronic devices. mdpi.comscispace.com Materials for optoelectronics often require specific energy levels (HOMO/LUMO) and the ability to transport charge or emit light. The electron-deficient nature of the thiadiazole ring makes it a candidate for use as an electron-transporting or electron-accepting material in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).
Research into related heterocyclic systems, such as 1,3,4-oxadiazoles, has shown that their metal complexes can be used as emissive species in OLEDs. mdpi.com By analogy, polymers and complexes incorporating the 1,3,4-thiadiazole unit are being explored for similar purposes. The development of dyes and fluorescent markers based on 1,3,4-thiadiazoles further underscores their potential in optical applications. mdpi.com The functionalization of this compound provides a synthetic route to a wide range of thiadiazole-containing materials that could be tailored for specific optoelectronic properties.
Environmental and Industrial Technologies
The chemical reactivity and ability of the 1,3,4-thiadiazole nucleus to coordinate with metal ions have led to its application in various environmental and industrial processes. scispace.commdpi.comsemanticscholar.org These applications range from water treatment to mineral processing and corrosion inhibition.
Derivatives of 1,3,4-thiadiazole have been identified as promising agents for the purification of water contaminated with heavy metal ions. scispace.commdpi.comresearchgate.net The nitrogen and sulfur atoms in the thiadiazole ring act as effective binding sites for various metals.
One notable application involves poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets, which have demonstrated exceptional performance in removing mercury ions from water. nih.gov These nanosheets possess a unique combination of active sulfur and nitrogen groups that facilitate strong chelation with heavy metals. nih.gov Research has shown that PBT nanosheets have an extremely high adsorption capacity for mercury, making them a highly effective sorbent for this toxic metal. nih.gov Another study involved immobilizing 5-amino-1,3,4-thiadiazole-thiol (ATT) onto magnetic nanoparticles to effectively remove heavy metals like copper (Cu²⁺) from aqueous solutions. researchgate.net
Table 2: Heavy Metal Adsorption by Thiadiazole-Based Materials
| Adsorbent Material | Target Ion | Adsorption Capacity (mg/g) | Key Finding |
|---|---|---|---|
| Poly(2,5-dimercapto-1,3,4-thiadiazole) Nanosheets | Hg²⁺ | 680.01 | Ultra-rapid and ultrahigh adsorption capacity. nih.gov |
| 5-amino-1,3,4-thiadiazole-thiol (ATT) on Magnetic Nanoparticles | Cu²⁺ | Not specified | Effective removal from aqueous solutions. researchgate.net |
Data compiled from studies on heavy metal remediation using thiadiazole derivatives.
In the mining industry, 1,3,4-thiadiazole derivatives are used for the separation of minerals via flotation. scispace.commdpi.comsemanticscholar.org Flotation is a critical process for concentrating valuable minerals from ores, and chemical reagents known as collectors and depressants are used to control the hydrophobicity of different mineral surfaces.
A specific derivative, maleyl 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (MATT), has been developed and tested as a novel depressant for galena (lead sulfide) in the flotation separation from molybdenite. researchgate.net The results indicated that MATT has an excellent depression effect on galena while having minimal impact on the flotation of molybdenite, enabling efficient separation. researchgate.net
The ability of 1,3,4-thiadiazole compounds to form protective layers on metal surfaces makes them effective corrosion inhibitors. scispace.commdpi.comresearchgate.net They are incorporated into coatings and lubricants to protect metals from degradation.
For example, 2,5-dimercapto-1,3,4-thiadiazole is utilized as a multifunctional additive in lubricants and antifreeze, where it functions as a corrosion inhibitor for non-ferrous metals. google.com In another advanced application, 5-amino-1,3,4-thiadiazole-2-thiol (5-ATDT) has been loaded into ceramic nanocontainers and embedded within an organically modified silica (B1680970) (ORMOSIL) coating. researchgate.net This system provides enhanced anticorrosion protection for hot-dip galvanized steel, demonstrating an innovative approach to smart, self-healing coatings. researchgate.net
Use as Sulfur Transfer Reagents
While this compound itself is a valuable synthetic building block, its isomer, 3,4-Dichloro-1,2,5-thiadiazole, has been identified as a safe and efficient electrophilic sulfur transfer reagent. tandfonline.comum.edu.mytandfonline.com This application demonstrates the potential of dichlorinated thiadiazoles in synthetic organic chemistry.
The reaction of 3,4-Dichloro-1,2,5-thiadiazole with various thiols at room temperature yields symmetrical trisulfides and ethanedinitrile. tandfonline.comtandfonline.com This method is noted for its high selectivity, good yields, and short reaction times (20–50 minutes). um.edu.mytandfonline.com The process is a one-pot reaction, which avoids the need to isolate intermediates and can be readily scaled up. um.edu.myfigshare.com This protocol provides an attractive alternative to other sulfur transfer agents, which can be challenging to prepare and store. tandfonline.com
Table 3: Synthesis of Symmetrical Trisulfides using a Dichlorothiadiazole Isomer
| Thiol Reactant | Product | Yield (%) | Time (min) |
|---|---|---|---|
| Octane thiol | Dioctyl trisulfide | 95 | 20 |
| Dodecane thiol | Didodecyl trisulfide | 94 | 25 |
| Thiophenol | Diphenyl trisulfide | 90 | 30 |
| 4-Methylthiophenol | Di-p-tolyl trisulfide | 92 | 25 |
| Allyl mercaptan | Diallyl trisulfide | 74 | 40 |
Data generalized from the application of 3,4-Dichloro-1,2,5-thiadiazole as a sulfur transfer agent. tandfonline.comtandfonline.com
Emerging Research Areas and Future Perspectives for 2,5 Dichloro 1,3,4 Thiadiazole Research
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of lead compounds. researchgate.netmednexus.org These computational approaches are being increasingly applied to the study of thiadiazole derivatives, enabling researchers to navigate vast chemical spaces with greater efficiency. researchgate.netresearchgate.net
Molecular docking, a key computational technique, allows for the prediction of binding affinities and orientations of ligands within the active sites of target proteins. researchgate.net This method is instrumental in the rational design of new derivatives of 2,5-dichloro-1,3,4-thiadiazole, helping to identify promising candidates for synthesis and biological evaluation. researchgate.nettandfonline.com For instance, in silico studies can guide the modification of the thiadiazole core to enhance its interaction with specific biological targets, thereby improving its therapeutic potential. researchgate.netnih.gov
Machine learning algorithms can be trained on large datasets of known active and inactive compounds to develop predictive models for various biological activities and physicochemical properties. mednexus.orgnih.gov These models can then be used to screen virtual libraries of thiadiazole derivatives, prioritizing those with the highest probability of success. This approach not only saves time and resources but also uncovers novel structure-activity relationships that might not be apparent from traditional screening methods. mednexus.orgnih.gov The application of deep learning, a subset of ML, has shown particular promise in predicting antibacterial activity and identifying molecules with novel mechanisms of action. nih.gov
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are gaining significant traction in the synthesis of heterocyclic compounds, including derivatives of this compound. nanobioletters.com These approaches aim to develop more environmentally friendly and economically viable synthetic routes by minimizing waste, reducing the use of hazardous reagents, and employing energy-efficient methods. nanobioletters.com
Microwave-assisted and ultrasonication techniques have emerged as powerful tools in the green synthesis of thiadiazole derivatives. nanobioletters.com These methods often lead to shorter reaction times, higher yields, and improved purity of the final products compared to conventional heating methods. nanobioletters.com The use of eco-friendly solvents and catalysts is another key aspect of green chemistry being explored in this area. nanobioletters.com
Exploration of Novel Biological Targets and Therapeutic Modalities
While 1,3,4-thiadiazole (B1197879) derivatives have been extensively studied for their antimicrobial and anticancer properties, ongoing research is uncovering their potential to interact with a wider range of biological targets. mdpi.comnih.govsioc-journal.cn This exploration is opening up new avenues for the development of therapies for a variety of diseases.
Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B) and cell division cycle 25B phosphatase (Cdc25B), which are implicated in diabetes and cancer, respectively. sioc-journal.cn Furthermore, derivatives of this compound are being investigated for their activity against parasitic diseases like Chagas disease, leishmaniasis, and malaria. mdpi.com
The anti-inflammatory potential of thiadiazole compounds is another active area of research. nih.govuran.ua Certain derivatives have been shown to inhibit the biosynthesis of prostaglandins (B1171923) and leukotrienes, key mediators of inflammation. nih.gov This suggests their potential application in the treatment of inflammatory disorders.
Development of Multi-Targeted Agents for Complex Diseases
The traditional "one-target, one-drug" approach is often insufficient for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. mdpi.com Consequently, there is a growing interest in the development of multi-targeted agents that can simultaneously modulate multiple biological pathways. mdpi.com The 1,3,4-thiadiazole scaffold is well-suited for this purpose, as its versatile structure allows for the incorporation of different pharmacophores to interact with multiple targets. mdpi.commdpi.com
The hybridization of the 1,3,4-thiadiazole ring with other heterocyclic moieties, such as triazoles, oxadiazoles, and indoles, has yielded novel compounds with enhanced and synergistic biological activities. mdpi.commdpi.com This strategy aims to overcome drug resistance mechanisms and reduce side effects by targeting different aspects of the disease process. mdpi.com For example, combining the thiadiazole core with a quinolone structure has resulted in derivatives with potent anticancer activity. mdpi.com
Challenges and Opportunities in Translational Research for Thiadiazole Derivatives
Despite the promising in vitro activities of many thiadiazole derivatives, their translation into clinical applications faces several challenges. mdpi.comnih.gov A significant hurdle is the often-observed discrepancy between in vitro and in vivo efficacy. mdpi.com Many compounds that show potent activity in cell-based assays fail to demonstrate the same level of effectiveness in animal models. mdpi.com
Key challenges in the translational pipeline include:
Pharmacokinetic Properties: Poor absorption, distribution, metabolism, and excretion (ADME) profiles can limit the bioavailability and efficacy of a drug candidate. nih.gov
Toxicity: Some thiadiazole derivatives have shown toxicity towards normal cells, which is a major concern for their clinical development. mdpi.com
Lack of Investment: The development of drugs for neglected tropical diseases, where thiadiazoles show promise, often suffers from a lack of financial investment. mdpi.com
Predictive Models: The absence of fully representative experimental models for certain diseases can make it difficult to predict clinical outcomes. mdpi.com
Despite these challenges, there are significant opportunities for advancing thiadiazole derivatives toward clinical use. The application of AI and machine learning can help in the early prediction of ADMET properties, allowing for the selection of candidates with more favorable profiles. researchgate.net The development of novel drug delivery systems can also improve the bioavailability and targeting of these compounds. Continued research into the structure-activity relationships (SAR) and mechanisms of action of thiadiazole derivatives will provide valuable insights for the design of safer and more effective therapeutic agents. mdpi.comuran.ua
Table of Research Findings on 2,5-Disubstituted-1,3,4-thiadiazole Derivatives
| Compound Class | Biological Activity | Key Findings |
|---|---|---|
| Benzisoselenazolone-containing derivatives | Antitumor, Cdc25B inhibition | Showed inhibitory activity against cell division cycle 25B phosphatase (Cdc25B) and antitumor activity against human colon cancer (HCT-8) cells. sioc-journal.cn |
| N-aminobenzyl and N-arylhydrazone series | Trypanocidal | Exhibited promising activity against the trypomastigote form of T. cruzi. mdpi.com |
| Thiazole-containing p-quinones | Antiparasitic | Demonstrated excellent potency against T. b. brucei. mdpi.com |
| 2-Acylamino thiadiazole derivatives | Anti-inflammatory | Acted as potent inhibitors of PGE2 biosynthesis with in vivo activity. nih.gov |
| Honokiol derivatives | Anticancer | Showed interesting anticancer properties against multiple cancer cell lines with a good toxicity profile. mdpi.com |
| Quinoline-based thiadiazoles | Anticancer | Exhibited potent antiproliferative activity, particularly against breast cancer cell lines. mdpi.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3,4-Thiadiazole |
| 1,2,4-Triazole |
| 1,3,4-Oxadiazole (B1194373) |
| Indole (B1671886) |
| Quinolone |
| Oleanolic acid |
| Prostaglandin E2 |
| Leukotriene |
| Honokiol |
| Ciprofloxacin |
| 5-Fluorouracil |
| Pyrimidine (B1678525) |
| Carbon disulfide |
| Chloroacetyl chloride |
| Pyridine (B92270) |
| Triethylamine |
| Thiosemicarbazide (B42300) |
| 2,5-Dimercapto-1,3,4-thiadiazole (B142945) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and storage conditions for handling 2,5-dichloro-1,3,4-thiadiazole in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear protective gloves, goggles, lab coats, and masks to avoid skin/eye contact and inhalation .
- Ventilation : Use fume hoods or gloveboxes for reactions generating toxic vapors.
- Storage : Store at -20°C for long-term (1–2 years) or -4°C for short-term (1–2 weeks) to maintain stability .
- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste management services to prevent environmental contamination .
Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?
- Methodological Answer :
- Direct Synthesis : React hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux, followed by distillation and crystallization (yield: ~65%) .
- Derivatization : For Schiff base formation, react this compound with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst under reflux (4 hours), followed by solvent evaporation .
- Click Chemistry : For triazole-thiadiazole hybrids, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic esters .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Methodological Answer :
- Spectroscopy : NMR (1H/13C) and FT-IR to confirm functional groups and substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to determine molecular weight and fragmentation patterns.
- Chromatography : HPLC or GC-MS for purity assessment, particularly after column purification (silica gel, mesh 60) .
- Elemental Analysis : Combustion analysis for C, H, N, S, and Cl content.
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what structural motifs emerge?
- Methodological Answer :
- Coordination Chemistry : Acts as a bidentate ligand via nitrogen and sulfur atoms. For example, Mn(II) complexes form octahedral geometries with carboxylate and pyridyl ligands, creating 2D networks stabilized by π-π stacking (interlayer distance: 3.628 Å) .
- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P121/c1 space group) to analyze bond lengths and angles .
- Table : Key crystallographic parameters for Mn(II) complex:
| Parameter | Value |
|---|---|
| Space group | P121/c1 (No. 14) |
| a (Å) | 10.1889(9) |
| b (Å) | 30.705(3) |
| c (Å) | 17.229(2) |
| β (°) | 102.424(1) |
| V (ų) | 5263.8 |
Q. What mechanisms underlie the biological activity of this compound derivatives, particularly in antifungal and anticancer contexts?
- Methodological Answer :
- Antifungal Action : Derivatives like 2,5-dimercapto-1,3,4-thiadiazole inhibit Candida albicans by targeting CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Hydrophobic side chains (e.g., 3-chlorophenyl) enhance binding to CYP51’s active site .
- Anticancer Potential : Diazo derivatives induce apoptosis in MCF-7 breast cancer cells via ROS-mediated pathways. Validate using MTT assays (IC50 values) and fluorescence microscopy for mitochondrial membrane potential collapse .
- Docking Studies : Use AutoDock or Schrödinger Suite to simulate ligand-CYP51 interactions, focusing on binding energy (ΔG) and hydrogen-bonding networks .
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311G** level to compute HOMO-LUMO gaps, polarizability (e.g., 12.1 ± 0.5 ×10⁻²⁴ cm³), and electrostatic potential maps .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) in acetonitrile to simulate solvation effects on tautomer stability .
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Data Contradictions and Resolution
- Synthesis Yields : Reported yields vary (e.g., 65% for hydrazide derivatives vs. 83% for triazole hybrids). Optimize reaction time, catalyst loading (e.g., CuSO4/Na-ascorbate ratio), and solvent systems (DMSO vs. DCM) to reconcile discrepancies .
- Biological Activity : While some derivatives show antifungal activity, others may lack efficacy due to poor solubility. Address via prodrug strategies or PEGylation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
